Product packaging for Carneic acid A(Cat. No.:)

Carneic acid A

Cat. No.: B1255373
M. Wt: 330.5 g/mol
InChI Key: KNDPLJZJPQWOMQ-XLSWVBTGSA-N
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Description

Carneic Acid A is a polyketide compound with the molecular formula C21H30O3, isolated from the xylariaceous ascomycete Hypoxylon carneum . It is a chemotaxonomically significant metabolite, serving as a species-specific marker for its fungal source and is structurally related to phomopsidin . Research indicates that this compound exhibits weak antibacterial and moderate antifungal activities against selected microbial organisms, making it a compound of interest in antimicrobial and natural product research . Its role as a chemotaxonomic marker also underscores its utility in the phylogenetic studies and classification of fungi within the Xylariaceae family . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O3 B1255373 Carneic acid A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(2E,4E)-5-[(1R,2S,4aS,5R,8R,8aR)-2-[(E)-but-2-en-2-yl]-5-hydroxy-3,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]penta-2,4-dienoic acid

InChI

InChI=1S/C21H30O3/c1-5-13(2)20-15(4)12-17-18(22)11-10-14(3)21(17)16(20)8-6-7-9-19(23)24/h5-9,12,14,16-18,20-22H,10-11H2,1-4H3,(H,23,24)/b8-6+,9-7+,13-5+/t14-,16+,17+,18-,20+,21-/m1/s1

InChI Key

KNDPLJZJPQWOMQ-XLSWVBTGSA-N

Isomeric SMILES

C/C=C(\C)/[C@@H]1[C@@H]([C@H]2[C@@H](CC[C@H]([C@@H]2C=C1C)O)C)/C=C/C=C/C(=O)O

Canonical SMILES

CC=C(C)C1C(C2C(CCC(C2C=C1C)O)C)C=CC=CC(=O)O

Synonyms

carneic acid A

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies

Identified Biological Sources of Carneic Acid A

Xylariaceous Ascomycete Hypoxylon carneum

This compound is a significant secondary metabolite found in the stromata of Hypoxylon carneum, a wood-inhabiting ascomycete. nih.govacs.org This fungus is characterized by its cosmopolitan distribution, being found in temperate, subtropical, and tropical climates. acs.org The presence of this compound, along with the related Carneic acid B, is considered a species-specific marker for H. carneum. nih.gov Its discovery was the result of a broad high-performance liquid chromatography (HPLC) profiling survey of xylariaceous ascomycetes, which highlighted the unique secondary metabolite profile of this particular species. acs.orgacs.org

Endophytic Fungus Phomopsis sp. SNB-LAP1-7-32

This compound has also been isolated from the endophytic fungus Phomopsis sp. SNB-LAP1-7-32. npatlas.org Endophytic fungi reside within the tissues of living plants without causing any apparent disease, and are known producers of a diverse array of bioactive secondary metabolites. The identification of this compound from this endophytic source underscores the metabolic diversity within the Phomopsis genus and its potential as a source for novel natural products.

Refined Techniques for Isolation and Purification in Research Scale

The isolation and purification of this compound from its natural sources are critical steps for its structural elucidation and biological evaluation. Modern chromatographic techniques are central to achieving the high degree of purity required for these studies.

High-Performance Liquid Chromatography (HPLC) Profiling for Targeted Isolation

HPLC profiling has been instrumental in the discovery and targeted isolation of this compound from Hypoxylon carneum. acs.orgacs.org This analytical technique allows for the rapid screening of fungal extracts to identify unique chemical signatures. In the case of H. carneum, its HPLC profile was distinct from over 100 other species of Xylariaceae, revealing the presence of Carneic acids A and B as major constituents. nih.govacs.org This targeted approach enables researchers to focus their isolation efforts on species with promising and unique metabolite profiles, thereby streamlining the discovery process.

Advanced Fractionation Strategies for Enhanced Compound Recovery

Following initial extraction, advanced fractionation strategies are employed to isolate this compound from the complex mixture of fungal metabolites. While specific details of the fractionation process from Phomopsis sp. SNB-LAP1-7-32 are proprietary to the research that discovered it, the general workflow for natural product isolation involves a series of chromatographic steps. npatlas.org This typically includes liquid-liquid extraction followed by column chromatography using various stationary phases (e.g., silica gel, Sephadex) and solvent systems of increasing polarity. These steps serve to separate compounds based on their physicochemical properties, leading to the gradual enrichment and eventual purification of the target molecule, this compound.

Structural Elucidation and Stereochemical Assignment Studies

Application of High-Resolution Spectroscopic Methods

High-resolution spectroscopic methods played a pivotal role in the initial determination of the planar structure of Carneic acid A. These techniques provided detailed information about the connectivity of atoms and the presence of various functional groups within the molecule.

One- and Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

Extensive one- and two-dimensional NMR spectroscopy was crucial in identifying the structures of carneic acids, including this compound. researchgate.netamazonaws.com Techniques such as COSY, HSQC, and HMBC were utilized to establish proton-proton and proton-carbon connectivities, allowing researchers to piece together the carbon skeleton and the arrangement of substituents. COSY experiments reveal scalar couplings between protons, typically through up to three bonds, aiding in the identification of coupled spin systems. princeton.educreative-biostructure.com HSQC spectroscopy correlates proton and carbon signals that are directly bonded, providing information about CH, CH2, and CH3 groups. princeton.educreative-biostructure.com HMBC experiments show correlations between protons and carbons separated by two to four bonds, which is invaluable for establishing connectivity across quaternary carbons and through heteroatoms. princeton.edusdsu.edu While specific detailed NMR data (chemical shifts, coupling constants, and correlation tables) for this compound from the initial studies were not available in the provided snippets, the application of these standard 2D NMR techniques was fundamental to its structural characterization. researchgate.netamazonaws.com NOESY (Nuclear Overhauser Effect SpectroscopY) experiments, which reveal spatial proximity between protons, are typically used to determine relative stereochemistry and conformation, though their specific application details for the initial this compound studies were not explicitly detailed in the search results. princeton.educreative-biostructure.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise molecular formula of this compound. researchgate.net HRMS provides highly accurate mass measurements, allowing for the calculation of the elemental composition of a compound. measurlabs.commeasurlabs.comchromatographyonline.com The molecular formula of this compound has been determined to be C21H30O3. nih.gov This information, combined with NMR data, was essential for proposing the initial planar structure.

Derivatization Strategies for Structural Confirmation and Enhanced Analysis

The preparation of derivatives of carneic acids was also part of the structural elucidation process. researchgate.netacs.orgnih.gov Derivatization can be used to confirm the presence of specific functional groups, improve spectroscopic properties, or facilitate crystallographic analysis. While the search results mention the preparation of derivatives for structural elucidation, specific details about the derivatization of this compound itself for structural confirmation were not extensively described, beyond the fact that this approach was used in conjunction with spectroscopic methods. researchgate.netacs.orgnih.gov

X-ray Crystallographic Analysis for Absolute Structure Determination (e.g., of Derivatives)

X-ray crystallographic analysis is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal, including absolute stereochemistry. wikipedia.orgpan.pl In the case of the carneic acids, an X-ray crystal structure was obtained for a dinitrobenzoate derivative of Carneic acid B methyl ester. researchgate.netacs.orgnih.gov This analysis was successful in determining the absolute structure of Carneic acid B. researchgate.netacs.orgnih.gov While a crystal structure of this compound itself was not explicitly mentioned in the provided snippets, the successful crystallographic analysis of a closely related congener like Carneic acid B provided crucial insights into the likely absolute stereochemistry within this class of compounds.

Synthetic Methodologies and Mechanistic Organic Synthesis

Asymmetric Total Synthesis Approaches to Carneic Acid A

Asymmetric total synthesis endeavors aim to construct this compound in an enantiomerically pure form. A notable asymmetric total synthesis of (+)-carneic acid A has been reported, which also played a crucial role in revising the absolute structure of the naturally occurring compound. nih.govnih.govnih.govnih.govbidd.groupnih.gov

Strategic Use of Stereoselective Intramolecular Diels-Alder (IMDA) Reactions

The stereoselective intramolecular Diels-Alder (IMDA) reaction has been identified as a key strategic step in the asymmetric total synthesis of (+)-carneic acid A. nih.govnih.govnih.govnih.gov This pericyclic reaction allows for the simultaneous formation of multiple carbon-carbon bonds and stereocenters in a single step, efficiently constructing the core ring system of the molecule. In the reported synthesis, a stereoselective IMDA reaction of an (E,E,E)-triene precursor was employed to build the decalin framework with the desired relative stereochemistry. nih.govnih.gov The IMDA reaction is a powerful tool in natural product synthesis, frequently utilized to construct cyclic systems with high stereocontrol, as seen in the synthesis of other complex molecules like coronafacic acid. fishersci.finih.gov

Design and Implementation of Chiral Building Blocks

The successful execution of an asymmetric synthesis relies heavily on the use of chiral building blocks or chiral catalysts to control stereochemistry from the outset. In the asymmetric total synthesis of (+)-carneic acid A, a commercially available chiral material, methyl (S)-3-hydroxy-2-methylpropionate, served as a crucial starting material. nih.govnih.govbidd.groupnih.gov This compound, also known as Roche ester, is a well-established chiral building block in organic synthesis, used in the preparation of various complex molecules. thegoodscentscompany.comchem960.comresearchgate.netplantaedb.com The inherent stereochemistry of this building block is propagated through the synthetic sequence, ultimately influencing the stereochemical outcome of the final product. The strategic incorporation of such enantiomerically pure precursors is fundamental to achieving the desired absolute configuration in the target molecule.

Synthetic Studies of Structurally Related Polyketide Scaffolds

Carneic acids A and B are structurally related to other polyketides, particularly phomopsidin, and have been isolated from the same fungal source, Hypoxylon carneum. nih.govwikipedia.orgresearchgate.net Synthetic studies on structurally related polyketide scaffolds, such as other decalin-containing natural products, often inform and provide methodologies applicable to the synthesis of this compound. nih.govwikipedia.orgresearchgate.net Research into the biosynthesis of polyketides also provides insights into the enzymatic machinery and potential synthetic strategies. researchgate.netd-nb.info The shared structural features, such as the decalin ring system, mean that synthetic approaches developed for one class of these compounds, including strategies for constructing specific ring fusions and introducing substituents with defined stereochemistry, can often be adapted or provide inspiration for the synthesis of others.

Exploration of Alternative Synthetic Routes for Analog Generation

The exploration of alternative synthetic routes for this compound is driven by various factors, including improving efficiency, accessing different stereoisomers, and generating analogs for biological evaluation. While the reported asymmetric total synthesis provides access to (+)-carneic acid A, alternative strategies could involve different key reactions, protecting group schemes, or convergent assembly approaches. The generation of analogs often requires flexible synthetic routes that allow for variations in substituents, chain lengths, or stereochemical centers. Although specific alternative routes solely focused on this compound analog generation were not extensively detailed in the search results, general methods for synthesizing carboxylic acids and their derivatives and approaches to creating structural analogs of natural products provide a foundation for such explorations. Developing divergent synthetic pathways from common intermediates could be one strategy for accessing a library of this compound analogs.

Biosynthetic Pathways and Genetic Investigations

Hypothesized Polyketide Biosynthetic Origin of Carneic Acid A

Polyketides represent a large and structurally diverse class of secondary metabolites found in various organisms, including fungi and plants. Their biosynthesis shares similarities with fatty acid synthesis and typically involves the stepwise condensation of small carboxylic acid units, such as malonyl-CoA, catalyzed by polyketide synthases (PKSs) libretexts.orgwikipedia.orgmdpi.comwikipedia.org.

Carneic acids A and B have been isolated as major constituents from the stromata of Hypoxylon carneum, a fungus phylogenetically related to H. rubiginosum. researchgate.net. Structurally, carneic acids A and B are related to phomopsidin, another polyketide antibiotic researchgate.net. This structural relationship and their fungal origin suggest a polyketide biosynthetic origin for this compound. Polyketides are often biosynthesized through the decarboxylative condensation of malonyl-CoA derived extender units libretexts.orgwikipedia.org. The complex structures of polyketides arise from variations in the starter units, the number and type of extender units incorporated, and post-assembly modifications catalyzed by additional enzymes libretexts.orgwikipedia.orgwikipedia.org.

Identification and Characterization of Polyketide Synthase (PKS) Genes

Polyketide synthases (PKSs) are key enzymes in polyketide biosynthesis. These are multi-domain enzyme complexes or dissociable molecular assemblies that catalyze the chain elongation and initial modification steps wikipedia.orgmdpi.com. PKS genes responsible for the synthesis of a particular polyketide are often organized in gene clusters in the organism's genome wikipedia.org.

While the provided search results discuss the biosynthesis of Carnosic acid (a diterpene, not a polyketide like this compound) in detail, they also touch upon the identification of PKS genes in fungi. For instance, studies in the filamentous fungus Gibberella zeae have identified and characterized 15 putative PKS genes through genomic analysis and functional disruption nih.gov. Fungal PKSs are broadly classified into Type I, Type II, and Type III, differing in their architecture and mechanism of action wikipedia.orgmdpi.comwikipedia.orgnih.gov. Type I PKSs are large, multi-domain enzymes, while Type II PKSs are dissociable enzyme complexes, and Type III PKSs are smaller homodimeric proteins wikipedia.orgmdpi.comwikipedia.org. The identification of specific PKS genes involved in this compound biosynthesis would likely involve genomic or transcriptomic analysis of Hypoxylon carneum or other producing organisms, followed by functional characterization of candidate genes. Some polyketide synthase genes have been identified in fungi, and their disruption can affect the production of specific secondary metabolites nih.gov.

Enzymatic Studies of Biosynthetic Intermediates and Transformations

The biosynthesis of a complex molecule like this compound from simple precursors involves a series of enzymatic transformations. These steps typically include chain initiation, elongation through condensation of acyl units, and various modifications such as reductions, dehydrations, cyclizations, and oxygenations wikipedia.orgwikipedia.org.

Although detailed enzymatic studies specifically on this compound intermediates were not extensively found in the provided results, the biosynthesis of related polyketides and other natural products provides a general framework. For example, the biosynthesis of aflatoxins involves a multi-domain polyketide synthase (noranthrone synthase) that catalyzes the condensation of malonyl-CoA units with a hexanoyl starter unit genome.jp. The biosynthesis of carnosic acid, a diterpene, involves cytochrome P450 oxygenases (CYPs) that catalyze hydroxylation and oxidation steps nih.govnih.govresearchgate.netuniprot.org. These examples highlight the crucial roles of various enzyme classes, including PKSs and CYPs, in catalyzing the sequential reactions that convert initial building blocks into the final complex natural product. Enzymatic assays, often using recombinant enzymes expressed in heterologous hosts like yeast, are commonly employed to characterize the activity and substrate specificity of the enzymes involved in biosynthetic pathways nih.govnih.govresearchgate.net.

Genetic Engineering Approaches for Enhanced Biosynthesis in Research Models

Genetic engineering offers powerful tools to manipulate biosynthetic pathways for increased production of desired compounds or for the generation of novel analogs. This can involve overexpression of pathway genes, introduction of genes from other organisms, or modification of regulatory elements mdpi.comfrontiersin.org.

Studies on carnosic acid biosynthesis have demonstrated the feasibility of reconstituting the complete biosynthetic pathway in heterologous hosts like Saccharomyces cerevisiae (yeast) nih.govnih.govmdpi.comub.edu. By introducing the genes encoding the necessary enzymes, including diterpene synthases and cytochrome P450s, researchers were able to achieve production of carnosic acid in yeast nih.govnih.govmdpi.comub.edu. Although the production levels in these initial engineered strains were relatively low compared to natural sources, this work established a proof of concept for using microbial cell factories for diterpene production mdpi.com. Strategies for enhancing production in such systems include optimizing gene expression, improving enzyme efficiency through protein engineering, and engineering the host metabolism to increase precursor availability or reduce the accumulation of toxic intermediates mdpi.comfrontiersin.orgmdpi.com. Similar genetic engineering approaches could potentially be applied to the biosynthesis of this compound if the complete set of genes and enzymes involved are identified and characterized. Genetic engineering has been used to enhance the production of other secondary metabolites in various organisms, including microalgae, by targeting key enzymes and regulatory elements in the biosynthetic pathways mdpi.comfrontiersin.org.

Biological Activity Profiles: Mechanistic and Preclinical in Vitro Research

Antimicrobial Activities

In vitro assays have investigated the potential of carneic acid A and related carneic acids to inhibit the growth of various microorganisms. These studies have revealed a differential activity profile against bacteria and fungi.

Weak Antibacterial Efficacy in In Vitro Assays

Research indicates that carneic acids, including this compound, exhibit weak antibacterial activities when tested in serial dilution assays against selected microbial organisms. researchgate.netresearchgate.net For instance, one study reported minimal inhibitory concentration (MIC) values of 8 µg/mL against Vibrio anguillarum, 12.5 µg/mL against Xanthomonas oryzae pv. Oryzicola, and 25 µg/mL against Rhizoctonia solani for a related compound, suggesting a limited potency against bacterial strains. researchgate.net

Moderate Antifungal Properties in In Vitro Assays

In contrast to their antibacterial effects, carneic acids have shown moderate antifungal properties in in vitro serial dilution assays. researchgate.netresearchgate.net This suggests a comparatively stronger inhibitory effect on fungal growth compared to bacterial growth under the tested conditions.

Antiviral Activities

Investigations into the antiviral potential of this compound have primarily focused on its effects against the Dengue virus (DENV).

Inhibition of Dengue Virus (DENV) Polymerase

This compound and other related carneic acids have been studied for their ability to inhibit the DENV polymerase, an essential enzyme for viral replication. researchgate.netresearchgate.net These studies have identified carneic acids as potential inhibitors of this crucial viral target. researchgate.net

Studies evaluating the antipolymerase activities of carneic acids against DENV polymerase have demonstrated concentration-dependent inhibition. researchgate.net Several carneic acids, tested alongside this compound, exhibited significant inhibition of dengue polymerase with IC50 values typically in the range of 10 to 20 µM. researchgate.netresearchgate.net These concentrations were achieved without observed cytotoxicity in the assays. researchgate.netresearchgate.net

Compound ClassTargetActivity TypeIC50 Range (µM)
Carneic AcidsDENV PolymeraseInhibition10 - 20

Research into the antiviral specificity of carneic acids has included evaluation against other viral targets, such as the Zika virus (ZIKV) NS5 protein. Importantly, studies have reported that none of the tested carneic acids, including those exhibiting DENV polymerase inhibition, inhibited the Zika virus NS5 protein. researchgate.netresearchgate.net This suggests a degree of specificity in the antiviral activity of this compound and related compounds towards DENV polymerase over the ZIKV NS5 protein in these in vitro settings.

Mechanistic Investigations of Enzyme-Inhibitor Interactions

Based on the available information, detailed mechanistic investigations specifically focusing on the enzyme-inhibitor interactions of this compound are not extensively described in the provided search results. While some biological activities have been reported, the precise mechanisms by which this compound might interact with specific enzymes at a molecular level, such as competitive or non-competitive inhibition, are not detailed.

Cellular Studies in In Vitro Models

Preclinical in vitro research on this compound has included assessments of its activity against microbial organisms. This compound, along with Carneic acid B, has been isolated from the stromata of Hypoxylon carneum. These compounds were evaluated for their antimicrobial properties using serial dilution assays against selected microbial organisms. nih.gov In these studies, the carneic acids demonstrated weak antibacterial activity and moderate antifungal activities. nih.gov

Further extensive data regarding the assessment of cytotoxicity of this compound in various target cells, such as human cancer cell lines or other mammalian cells, including specific metrics like IC50 values, is not provided in the search results. The reported in vitro studies primarily highlight its effects on microbial growth. nih.gov

Chemotaxonomic Significance and Ecological Roles

Ecological Implications of Carneic Acid A Production within Fungal Ecosystems

The production of secondary metabolites by fungi, including compounds like this compound, plays a role in their interactions within their ecosystems. Fungi are known to produce a vast range of natural organic metabolic complexes. techscience.com As a secondary metabolite produced by Hypoxylon carneum, a xylariaceous ascomycete often found on dead wood, this compound may contribute to the ecological fitness of the fungus in its specific habitat. acs.orgnpatlas.org Fungal secondary metabolites can have diverse functions, potentially influencing interactions with other microorganisms, insects, or the substrate itself. The presence of compounds with antimicrobial properties, as reported for carneic acids A and B acs.org, could, for instance, play a role in competition with other fungi or bacteria in the same ecological niche. Fungi also play vital roles as decomposers in ecosystems, recycling essential elements. govtsciencecollegedurg.ac.in The production of secondary metabolites can be linked to these ecological processes. thieme-connect.com While specific ecological functions of this compound are still being explored, its consistent production by H. carneum suggests it confers some advantage or plays a specific role within the fungal community and its environment.

Future Research Directions and Translational Applications in Basic Science

Deepening Understanding of Structure-Activity Relationships for Targeted Biological Effects

Understanding the relationship between the chemical structure of Carneic acid A and its biological effects is a critical area for future research. Studies on a series of carneic acids isolated from Phomopsis sp. have begun to explore these relationships. For instance, research investigating the antipolymerase activities of thirteen carneic acids against Dengue virus polymerase suggested that the presence of a beta-hydroxyl group might be important for the inhibitory activity observed with carneic acid F. researchgate.net Deepening this understanding for this compound would involve systematic structural modifications and evaluation of their impact on specific biological activities. This could help identify key functional groups and structural features responsible for observed or potential bioactivities, guiding the design of more potent and selective analogs.

Development of Derivatization Strategies for Enhancing Biological Potency and Selectivity

Building upon structure-activity relationship studies, the development of derivatization strategies is a key future direction. If specific biological targets or pathways are identified for this compound, chemical derivatization could be employed to synthesize analogs with enhanced potency, improved selectivity, or altered pharmacokinetic properties suitable for basic research applications. While specific derivatization strategies for this compound are not detailed in the currently available information, insights gained from SAR studies on related carneic acids, such as the importance of the beta-hydroxyl group researchgate.net, could inform the rational design of novel derivatives.

Exploration of Additional Biological Targets and Mechanisms of Action through Omics Approaches and Computational Modeling

The exploration of additional biological targets and the elucidation of the underlying mechanisms of action for this compound are crucial for understanding its potential. While some "carneic acids" from Phomopsis sp. have shown activity against Dengue virus polymerase and exhibited antifungal, antibacterial, and anti-inflammatory properties researchgate.net, the specific targets and mechanisms of this compound (CID 16083152) require further investigation. Future research could leverage advanced techniques such as genomics, transcriptomics, proteomics, and metabolomics ("omics" approaches) to identify cellular pathways and molecular targets affected by this compound. openaccessjournals.comnih.govfrontiersin.org Computational modeling, including molecular docking, dynamics simulations, and network analysis, could complement experimental studies by predicting potential binding sites, simulating interactions with biological macromolecules, and inferring functional consequences. nih.govpitt.edunih.gov

Investigating Biosynthetic Enzymes for Chemoenzymatic Synthesis and Metabolic Engineering in Research Systems

This compound is a natural product, reported in Hypoxylon carneum nih.gov, and related carneic acids are found in Phomopsis sp. researchgate.net. Elucidating the biosynthetic pathway and identifying the specific enzymes involved in the production of this compound in its native organism is a significant area for future research. Understanding these enzymes could enable chemoenzymatic synthesis, combining chemical and enzymatic steps for efficient and stereoselective production of this compound and its analogs. Furthermore, identifying the genes encoding these enzymes would open possibilities for metabolic engineering in heterologous host systems, such as yeast or bacteria, to produce this compound in a controlled laboratory setting for research purposes. frontiersin.orgmdpi.com While the total synthesis of (+)-Carneic Acid A has been reported waseda.ac.jp, detailed information on its biosynthesis at the enzymatic level is limited in the provided search results.

Application of this compound as a Chemical Probe for Elucidating Cellular Pathways

If this compound is found to interact with specific biological targets with high affinity and selectivity, it could be developed into a valuable chemical probe. Chemical probes are small molecules used to perturb specific biological processes in cells or organisms, helping to elucidate the function of target proteins or pathways. Designing and synthesizing modified versions of this compound, perhaps incorporating tags for visualization or immobilization, would allow researchers to study its interactions with its targets in complex biological systems and dissect the downstream effects on cellular behavior. The successful application of this compound as a chemical probe would depend on identifying potent and specific interactions through the research avenues described above.

Q & A

Q. What are the established analytical techniques for characterizing the purity and stability of Carneic Acid A in experimental settings?

To ensure reliability, researchers should employ high-performance liquid chromatography (HPLC) with UV-Vis detection for purity assessment, coupled with mass spectrometry (MS) for structural confirmation. Stability studies under varying pH, temperature, and light conditions are critical, with degradation products monitored via time-series spectral analysis (e.g., FTIR or NMR). Standard protocols from validated studies on structurally analogous compounds, such as caffeic acid derivatives, should guide method optimization .

Q. How should researchers design baseline experiments to assess this compound’s bioactivity in vitro?

Begin with dose-response assays (e.g., MTT or LDH release for cytotoxicity) across physiologically relevant concentrations (1–100 μM). Include positive controls (e.g., ascorbic acid for antioxidant assays) and negative controls (solvent-only treatments). Cell lines should reflect the target biological system (e.g., RAW 264.7 macrophages for anti-inflammatory studies). Triplicate replicates and blinded data collection minimize bias .

Q. What are the key challenges in synthesizing this compound, and how can they be mitigated?

Challenges include low yields due to unstable intermediates and stereochemical complexity. Optimize reaction conditions (e.g., inert atmosphere for oxygen-sensitive steps) and employ catalysts like palladium for cross-coupling reactions. Purification via preparative HPLC with gradient elution improves yield. Peer-reviewed synthetic pathways for phenolic acid derivatives offer transferable strategies .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action in oxidative stress models be resolved?

Contradictions often arise from assay-specific artifacts (e.g., DCFH-DA fluorescence interference). Validate results using orthogonal methods:

  • Compare ROS scavenging (e.g., ORAC assay) with endogenous antioxidant enzyme modulation (SOD, CAT activity).
  • Use genetic knockdown models (e.g., siRNA for Nrf2) to isolate pathways.
  • Apply systematic review frameworks (PRISMA) to evaluate bias across studies .

Q. What computational approaches are suitable for predicting this compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to receptors like COX-2 or NF-κB. Validate predictions with experimental mutagenesis (e.g., alanine scanning) and surface plasmon resonance (SPR) for kinetic binding data. Cross-reference with databases like ChEMBL for SAR trends .

Q. How should pharmacokinetic studies of this compound be structured to address bioavailability limitations?

  • In vivo: Administer via oral and intravenous routes in rodent models, with plasma concentration monitored via LC-MS/MS. Calculate AUC, Cmax, and t1/2.
  • In vitro: Simulate intestinal absorption using Caco-2 cell monolayers and assess hepatic metabolism via microsomal assays (CYP450 isoforms).
  • Compare results with prodrug formulations or nano-encapsulation strategies to enhance solubility .

Q. What statistical methods are recommended for analyzing dose-dependent effects in this compound toxicity studies?

Use nonlinear regression (e.g., log-logistic models) to estimate EC50/IC50 values. For multi-endpoint data (e.g., oxidative stress + apoptosis), apply multivariate ANOVA with post-hoc corrections (Bonferroni). Bayesian hierarchical models are advantageous for integrating historical data and reducing Type I errors .

Methodological Considerations

Q. How can researchers ensure reproducibility when studying this compound’s effects across laboratories?

  • Adopt standardized protocols from organizations like OECD or NIH.
  • Share raw data and analytical codes via repositories (e.g., Zenodo).
  • Use certified reference materials (CRMs) for instrument calibration.
  • Collaborative inter-laboratory studies with blinded sample exchanges validate robustness .

Q. What ethical and logistical steps are required to access restricted this compound samples for academic research?

  • Submit a formal request to institutional repositories or collaborative partners, detailing:
    • Research objectives and hypotheses.
    • Methodology (e.g., in vitro vs. in vivo use).
    • Data-sharing plans and ethical approvals.
  • Reference prior studies (e.g., caffeine-drug interaction frameworks) to justify sample requirements .

Q. How should conflicting spectral data (NMR, IR) for this compound derivatives be resolved?

  • Re-examine sample preparation (e.g., solvent purity, degassing).
  • Perform 2D NMR (HSQC, HMBC) to resolve overlapping signals.
  • Compare with computational predictions (DFT-based chemical shift calculations).
  • Collaborate with specialized labs for high-field NMR (≥600 MHz) validation .

Data Synthesis and Reporting

Aspect Best Practices References
Literature Reviews Use PRISMA guidelines; prioritize PubMed, Web of Science, and Embase for systematic searches.
Data Contradictions Apply GRADE criteria to assess evidence strength; report heterogeneity via I² statistics.
Ethical Compliance Document IRB approvals and material transfer agreements (MTAs) in supplementary files.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.